molecular formula C21H22O5 B11044476 1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene

1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene

Cat. No.: B11044476
M. Wt: 354.4 g/mol
InChI Key: MCINKZBGGYVVBT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene is an organic compound characterized by its naphthalene core substituted with methoxy groups and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

    Coupling Reaction: The methoxyphenyl group is introduced via a coupling reaction, often employing Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents, Friedel-Crafts reagents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group differentiates it from other naphthalene derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .

Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

1,2,3,4-tetramethoxy-5-(4-methoxyphenyl)naphthalene

InChI

InChI=1S/C21H22O5/c1-22-14-11-9-13(10-12-14)15-7-6-8-16-17(15)19(24-3)21(26-5)20(25-4)18(16)23-2/h6-12H,1-5H3

InChI Key

MCINKZBGGYVVBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC3=C2C(=C(C(=C3OC)OC)OC)OC

Origin of Product

United States

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